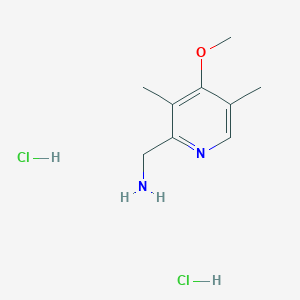

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride

説明

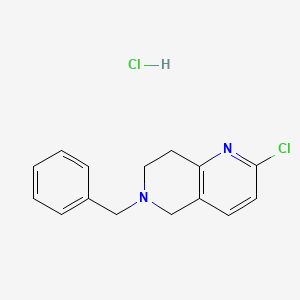

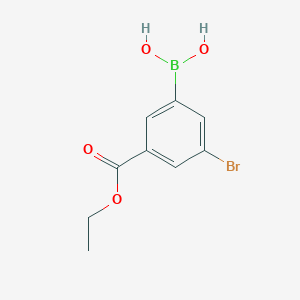

“(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1158207-20-5 . It has a molecular weight of 239.14 and its IUPAC name is (4-methoxy-3,5-dimethyl-2-pyridinyl)methanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and is typically stored at normal temperatures .科学的研究の応用

Photochemistry in Atom Transfer Radical Polymerization

- Application : This compound is involved in photochemically mediated atom transfer radical polymerization (ATRP). A study by (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014) investigated its role in activator regeneration under ICAR ATRP conditions. It was found that activator regeneration is mostly due to chemical decomposition, not ambient lighting.

Reactions of 1,4-Dihydropyridine Derivatives

- Application : Research by (Gregory, Bullock, & Chen, 1979) describes the preparation and reactions of a dimethyl 4-(1-chloroethyl)-1,4-dihydropyridine derivative. The study explores its reactions with various nucleophilic reagents.

Synthesis of Pyridine Derivatives

- Application : The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine is detailed in a study by (Dai Gui, 2004). This process involves multiple steps including N-oxidation, nitration, and methoxylation.

Heterocyclic Schiff Bases and Anticonvulsant Activity

- Application : The synthesis and characterization of novel Schiff bases of 3-aminomethyl pyridine, including their anticonvulsant activity, were researched by (Pandey & Srivastava, 2011). This research highlights the potential of these compounds in seizure protection.

Quinoline Derivatives with Antimicrobial Activities

- Application : A study by (Thomas, Adhikari, & Shetty, 2010) discusses the synthesis of quinoline derivatives with methanamine components for antimicrobial applications. The compounds exhibited moderate to very good antibacterial and antifungal activities.

Serotonin 5-HT1A Receptor-Biased Agonists

- Application : Novel derivatives, including those containing methanamine, were designed as serotonin 5-HT1A receptor-biased agonists with potential antidepressant activity, as investigated by (Sniecikowska et al., 2019). These compounds showed high affinity and selectivity for the 5-HT1A receptor.

Luminescence Properties in Copper(I) Complexes

- Application : The synthesis of N,N′,S donor ligands and their Cu(I) complexes with potential applications in luminescence was studied by (Gennari, Lanfranchi, & Marchiò, 2009). The research highlights how the coordination behavior of the ligands affects the nuclearity and luminescence of the complexes.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and procedures to follow in case of exposure .

特性

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;;/h5H,4,10H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNORDXRWAXBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)

![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)